Hamaudol
Overview
Description
Hamaudol is a chromone isolated from Saposhnikovia divaricata . It shows significant inhibitory activity on cyclooxygenase (COX)-1 and COX-2 activities with IC50 values of 0.30, 0.57 mM, respectively . It has potent analgesia and anti-inflammatory effects .
Molecular Structure Analysis
Hamaudol has a molecular formula of C15H16O5 . Its molecular weight is 276.28 . The structure of Hamaudol includes a chromone core .Physical And Chemical Properties Analysis
Hamaudol is a solid substance . It has a molecular weight of 276.28 and a molecular formula of C15H16O5 . It should be stored at 4°C, protected from light, dry, and sealed .Scientific Research Applications
Chromone Derivatives and Vascular Effects
A study by Shi (2003) isolated chromone derivatives, including 3′ S (−) hamaudol, 3′ S (−) Ο-acetylhamaudol, 3′ R (+) hamaudol, and (±) hamaudol, from the roots of Angelica morri Hayata. These compounds were evaluated for their inhibitory effect on rat aortic ring constriction induced by K+ or Ca2+. The study found that 3′ S (−) Ο-acetylhamaudol and (±) hamaudol had a dose-responsive inhibitory effect, indicating their potential vascular impact (Shi, 2003).
Chromone Content Determination Method
In another study, Shi Ren-bing (2007) developed a method for determining the total chromone content in the chromone fraction of Saposhnikovia divaricata, using hamaudol as a reference substance. This research is significant for the quantitative analysis of chromones, including hamaudol, in medicinal plants (Shi Ren-bing, 2007).
Analgesic Components in Saposhnikovia Root
Okuyama et al. (2001) identified hamaudol as one of the potent analgesic components in Saposhnikovia root. The study used activity-oriented separation and found that hamaudol, among other chromones, showed significant analgesic effects at low oral doses in mice (Okuyama et al., 2001).
Anti-Inflammatory Properties of Chromones
Kamino et al. (2016) conducted a comparative analysis of constituents in Saposhnikoviae Radix and Glehniae Radix cum Rhizoma, focusing on their inhibitory activity on nitric oxide production. The study identified hamaudol as a linear dihydropyranochromone responsible for the anti-inflammatory effects of Saposhnikoviae Radix, highlighting its pharmacological potential (Kamino et al., 2016).
Safety And Hazards
When handling Hamaudol, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLUFSYIRHICX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223719 | |
Record name | Hamaudol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hamaudol | |
CAS RN |
735-46-6 | |
Record name | Hamaudol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hamaudol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hamaudol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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